11-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid
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Overview
Description
11-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid is a complex organic compound with the molecular formula C26H34N2O4S2 and a molecular weight of 502.7 g/mol . This compound is notable for its unique structure, which includes an indole moiety, a thiazolidine ring, and a long aliphatic chain. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The carbonyl groups present in the compound can be reduced to their corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
11-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 11-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid involves its interaction with specific molecular targets. The indole moiety can bind to certain receptors or enzymes, modulating their activity. The thiazolidine ring may also play a role in the compound’s biological activity by interacting with different pathways . detailed studies on the exact molecular targets and pathways involved are limited.
Comparison with Similar Compounds
Similar compounds to 11-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid include:
11-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid: This compound has a similar structure but includes a benzyl and bromine substituent, which may alter its chemical and biological properties.
4-{[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide: This compound shares the indole and thiazolidine moieties but has different substituents, leading to distinct applications and activities.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C26H34N2O4S2 |
---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
11-[(5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid |
InChI |
InChI=1S/C26H34N2O4S2/c1-2-3-17-27-20-15-12-11-14-19(20)22(24(27)31)23-25(32)28(26(33)34-23)18-13-9-7-5-4-6-8-10-16-21(29)30/h11-12,14-15H,2-10,13,16-18H2,1H3,(H,29,30)/b23-22- |
InChI Key |
RBZNQNKBXMNNOZ-FCQUAONHSA-N |
Isomeric SMILES |
CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)/C1=O |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C1=O |
Origin of Product |
United States |
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